![molecular formula C17H21NO3 B7506780 [1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 355.46 g/mol.
Applications De Recherche Scientifique
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of [1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. It may also work by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that [1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone has biochemical and physiological effects such as reducing inflammation, protecting against oxidative stress, and inducing cell death in cancer cells. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone is its low toxicity profile, which makes it a safe compound to work with in lab experiments. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on [1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone. One area of interest is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another area of research is its potential use as an anti-inflammatory and anticancer agent. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of [1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone involves a multi-step process that starts with the reaction of 4-hydroxybenzaldehyde and cyclobutanecarboxylic acid in the presence of a catalyst to form a Schiff base. This Schiff base is then reduced with sodium borohydride to form the corresponding alcohol, which is then reacted with piperidine in the presence of acetic anhydride to form the final product.
Propriétés
IUPAC Name |
[1-(cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-15-6-4-12(5-7-15)16(20)13-8-10-18(11-9-13)17(21)14-2-1-3-14/h4-7,13-14,19H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXRXKPMKIAJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

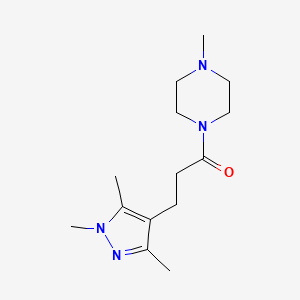
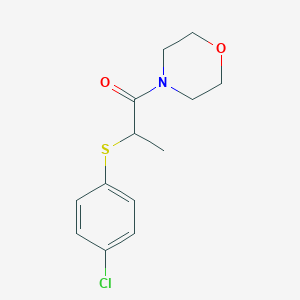
![3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B7506730.png)
![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506732.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7506769.png)
![2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506774.png)
![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)
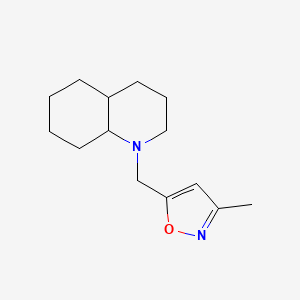
![2-Methyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7506809.png)
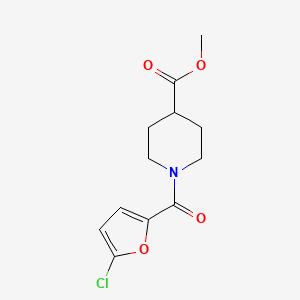
![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)
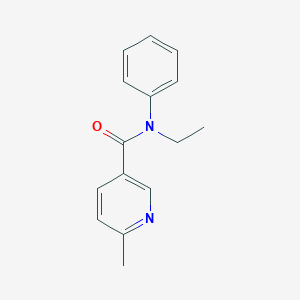
![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)